xylarenone A, (rel)-
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Overview
Description
Xylarenone A, (rel)- is a sesquiterpenoid. It has a role as a metabolite.
Scientific Research Applications
Biological Activity
Xylarenone A, along with other related compounds, exhibits a range of biological activities. One notable property is its potent inhibitory activity against specific proteases. For instance, xylarenones C-E, related eremophilane sesquiterpenes, showed significant inhibitory effects against subtilisin and pepsin proteases in a study by de Oliveira et al. (2011) (de Oliveira et al., 2011). Similarly, Gubiani et al. (2014) discovered xylarenones F and G, which demonstrated potential anti-inflammatory and antioxidant properties due to their effects on the respiratory burst of neutrophils (Gubiani et al., 2014).
Antitumor and Antibacterial Properties
Xylarenone A also shows promise in antitumor and antibacterial applications. Hu et al. (2008) isolated three new sesquiterpenoids, including xylarenone A, from the endophytic fungal strain Xylaria sp. NCY2 and evaluated their antitumor and antibacterial properties (Hu et al., 2008).
properties
Product Name |
xylarenone A, (rel)- |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1aR,4R,7S,7aR,7bR)-4-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-11(17)10-6-12(18)15(9(2)7-16)13(19-15)14(8,10)3/h6,8,11,13,16-17H,2,4-5,7H2,1,3H3/t8-,11+,13+,14+,15-/m0/s1 |
InChI Key |
PSGJCHLXOJTCGB-SXHPEXCUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O |
Canonical SMILES |
CC1CCC(C2=CC(=O)C3(C(C12C)O3)C(=C)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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